2-Ethynyl-4-methoxythiazole
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Overview
Description
2-Ethynyl-4-methoxythiazole is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds. The structure of this compound includes a five-membered ring containing sulfur and nitrogen atoms, with an ethynyl group at the 2-position and a methoxy group at the 4-position. This unique structure imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-4-methoxythiazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of ethyl acetoacetate with N-bromosuccinimide and thiourea can lead to the formation of thiazole derivatives . Another method involves the use of 3-acetylpropyl alcohol and thiourea under acidic conditions, followed by a series of reactions including chlorination, hydrolysis, and decarboxylation .
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes to ensure high yield and purity. The use of solid acid catalysts, such as xanthan sulfuric acid, can assist in the formation of thiazole derivatives . Additionally, the reaction conditions, such as temperature and pH, are carefully controlled to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Ethynyl-4-methoxythiazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace substituents on the thiazole ring.
Oxidation and Reduction: Thiazole derivatives can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions
Sodium Methoxide: Used in nucleophilic substitution reactions with thiazole derivatives.
Boron Reagents: Utilized in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of 2-chloro-5-nitrothiazole with sodium methoxide yields 2-methoxy-5-nitrothiazole .
Scientific Research Applications
2-Ethynyl-4-methoxythiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-Ethynyl-4-methoxythiazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, thiazole derivatives are known to inhibit certain enzymes involved in microbial growth, leading to their antimicrobial effects . Additionally, the compound’s ability to interact with cellular pathways can result in anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness of 2-Ethynyl-4-methoxythiazole
This compound stands out due to its unique combination of an ethynyl group and a methoxy group on the thiazole ring. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C6H5NOS |
---|---|
Molecular Weight |
139.18 g/mol |
IUPAC Name |
2-ethynyl-4-methoxy-1,3-thiazole |
InChI |
InChI=1S/C6H5NOS/c1-3-6-7-5(8-2)4-9-6/h1,4H,2H3 |
InChI Key |
UVTCBYIMSVITGL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CSC(=N1)C#C |
Origin of Product |
United States |
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